molecular formula C16H15N5S B6422039 2-[({5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole CAS No. 314746-74-2

2-[({5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole

Cat. No.: B6422039
CAS No.: 314746-74-2
M. Wt: 309.4 g/mol
InChI Key: UCEAVMWUVPVZOO-UHFFFAOYSA-N
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Description

The compound 2-[({5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole is a heterocyclic derivative featuring a fused imidazo[1,2-a]pyrimidine core substituted with methyl groups at positions 5 and 5. This core is linked via a sulfanyl-methyl bridge to a 1H-1,3-benzodiazole moiety. Its synthesis is rooted in methodologies optimized for imidazo[1,2-a]pyrimidine derivatives, which employ one-pot multi-component reactions under mild conditions to achieve high yields .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5S/c1-10-7-11(2)21-8-12(18-15(21)17-10)9-22-16-19-13-5-3-4-6-14(13)20-16/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEAVMWUVPVZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=CN12)CSC3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine Derivatives

The triazolo[1,5-a]pyrimidine derivatives reported by Chen et al. () share a similar pyrimidine backbone but replace the imidazole ring with a triazole. For example, 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygenated acetyl hydrazones feature oxygen-based linkages instead of sulfur. This structural variation impacts electronic properties and bioactivity: triazolo derivatives demonstrated herbicidal and fungicidal activities, with enhanced efficacy upon introducing chiral centers .

Benzodiazole-Containing Analogues

lists benzodiazole derivatives such as 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole, where the benzodiazole core is functionalized with fluorinated alkyl or aromatic groups. These compounds lack the imidazo[1,2-a]pyrimidine moiety but highlight the versatility of benzodiazole in conferring bioactivity through π-π stacking or hydrogen bonding . The target compound’s dual-heterocyclic architecture may offer synergistic binding modes compared to simpler benzodiazole derivatives.

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